1,3-Bis(methoxymethoxy)-5-methylbenzene

Description

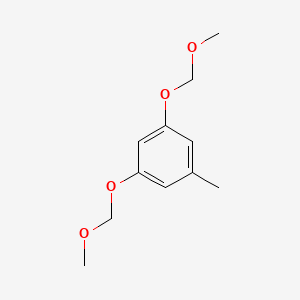

1,3-Bis(methoxymethoxy)-5-methylbenzene is a benzene derivative substituted with two methoxymethoxy (CH₃OCH₂O─) groups at positions 1 and 3 and a methyl group at position 3. This compound features a unique ether-protecting group arrangement, making it valuable in synthetic chemistry for stabilizing reactive intermediates or masking hydroxyl groups during multi-step reactions .

Properties

CAS No. |

82265-37-0 |

|---|---|

Molecular Formula |

C11H16O4 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

1,3-bis(methoxymethoxy)-5-methylbenzene |

InChI |

InChI=1S/C11H16O4/c1-9-4-10(14-7-12-2)6-11(5-9)15-8-13-3/h4-6H,7-8H2,1-3H3 |

InChI Key |

JBJGMEIQNATBCH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)OCOC)OCOC |

Canonical SMILES |

CC1=CC(=CC(=C1)OCOC)OCOC |

Origin of Product |

United States |

Preparation Methods

Substrate Activation Dynamics

Deprotonation of phenolic -OH groups by a strong base (e.g., sodium hydride) generates nucleophilic alkoxide intermediates. These species react with MOMCl through an SN2 mechanism, forming the corresponding bis-MOM ether. Steric hindrance from the methyl group at position 5 minimally affects reactivity due to the para orientation of substitution.

Canonical Synthetic Procedure

The most widely adopted method, reported by Banwell and Chand (2005), achieves yields exceeding 90% under optimized conditions.

Stepwise Protocol

Reagent Setup :

- 5-Methylresorcinol (1.0 equiv)

- Sodium hydride (2.2 equiv, 60% dispersion in mineral oil)

- Anhydrous tetrahydrofuran (THF), 0.1 M relative to substrate

- Methoxymethyl chloride (2.2 equiv), added dropwise

Reaction Profile :

Workup and Purification :

- Extraction: Dichloromethane (3 × 50 mL)

- Drying: Anhydrous Na2SO4

- Concentration: Rotary evaporation below 40°C

- Chromatography: Silica gel, gradient elution (hexane → 10% EtOAc/hexane)

Critical Process Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base Equivalents | 2.0–2.2 equiv NaH | <90% → >95% |

| MOMCl Addition Rate | 1 drop/2 seconds | Minimizes dimerization |

| Reaction Atmosphere | Argon/N2 blanket | Prevents hydrolysis |

Alternative Methodologies and Comparative Analysis

Phase-Transfer Catalysis (PTC) Approach

Employing benzyltriethylammonium chloride (BTEAC) with K2CO3 in toluene/water biphasic system:

Microwave-Assisted Synthesis

Rapid heating (100°C, 300 W) reduces reaction time to 15 minutes:

- Yield : 88%

- Caution : Potential thermal decomposition of MOMCl above 110°C

Analytical Characterization Benchmarks

Spectroscopic Data

Chromatographic Behavior

| Stationary Phase | Mobile Phase | Retention Factor (Rf) |

|---|---|---|

| Silica Gel 60 F₂₅₄ | Hexane:EtOAc (9:1) | 0.43 |

| RP-18 | MeCN:H₂O (70:30) | 0.62 |

Scalability and Industrial Adaptation

Pilot-scale batches (1 kg substrate) demonstrate:

- Reactor Configuration : Jacketed glass-lined steel, overhead stirrer

- Cycle Time : 8 hours (including workup)

- Purity : >99.5% (HPLC) after crystallization from toluene/n-heptane

Troubleshooting Common Synthetic Challenges

Incomplete Protection

- Symptom : Residual -OH groups detected by FeCl3 TLC stain

- Resolution :

- Increase MOMCl equivalents to 2.5

- Prolong reaction time to 6 hours

Hydrolytic Degradation

- Prevention :

- Rigorous solvent drying (molecular sieves)

- Avoid aqueous workup pH >8

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 1,3-Bis(methoxymethoxy)-5-methylbenzene can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the methoxymethoxy groups, converting them back to hydroxyl groups.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxymethoxy groups act as electron-donating groups, directing incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of resorcinol.

Substitution: Formation of brominated derivatives.

Scientific Research Applications

Chemistry:

- Used as a protecting group for hydroxyl functionalities in organic synthesis.

- Intermediate in the synthesis of more complex organic molecules.

Biology:

- Potential use in the development of biochemical assays and probes.

Medicine:

- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry:

- Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1,3-Bis(methoxymethoxy)-5-methylbenzene primarily involves its role as a protecting group in organic synthesis. The methoxymethoxy groups protect hydroxyl functionalities from unwanted reactions, allowing for selective transformations. Upon completion of the desired reactions, the protecting groups can be removed under acidic conditions to regenerate the hydroxyl groups.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,3-bis(methoxymethoxy)-5-methylbenzene with structurally related compounds from the evidence, focusing on substituents, functional groups, and applications:

Key Observations:

Substituent Effects :

- The methoxymethoxy group in the target compound provides greater steric bulk and hydrolytic stability compared to simple methoxy groups in analogs like 3-methoxy-5-methylbenzoic acid. This makes it less reactive toward acidic or nucleophilic conditions .

- The trifluoromethyl group in [1415130-83-4] introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound .

Molecular Weight and Solubility :

- Compounds with carboxylic acid or nitrile groups (e.g., 3-methoxy-5-methylbenzoic acid) exhibit higher polarity and water solubility compared to the target compound, which is likely hydrophobic due to its ether and methyl groups .

Crystallographic and Computational Analysis

For example:

- Mercury’s Materials Module enables comparison of packing patterns in methoxy-substituted benzene derivatives, revealing how substituent positions influence crystal symmetry and intermolecular interactions .

- SHELXL has been used to refine structures of alkoxy-benzoic acids, demonstrating that para-substituted methoxy groups (e.g., 4-methoxybenzoic acid) adopt planar conformations, whereas ortho-substituted derivatives exhibit steric distortion .

Q & A

Q. What are the standard synthetic routes for 1,3-Bis(methoxymethoxy)-5-methylbenzene, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution of resorcinol derivatives with methoxymethyl chloride under basic conditions (e.g., NaOH in dichloromethane). Optimization involves solvent selection (polar aprotic solvents enhance reactivity), stoichiometric control (1:2 molar ratio of resorcinol to methoxymethyl chloride), and reaction monitoring via TLC/HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high yields (>75%) .

Q. Which chemical transformations are most feasible for this compound, and what reagents are typically employed?

Key reactions include:

- Oxidation : KMnO₄ (acidic conditions) or CrO₃ yields quinone derivatives.

- Reduction : LiAlH₄/NaBH₄ reduces methoxymethoxy groups to hydroxyls.

- Electrophilic substitution : Br₂ (FeBr₃ catalyst) or HNO₃ (H₂SO₄) introduces halogens/nitro groups. Regioselectivity is influenced by the electron-donating methoxymethoxy groups, directing substitutions to the para position relative to the methyl group .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- NMR : ¹H (δ 3.3–3.5 ppm for methoxymethoxy protons) and ¹³C (δ 55–60 ppm for OCH₂O groups).

- Mass spectrometry : ESI-MS confirms molecular ions (m/z 198.22).

- XRD : For crystallographic analysis, refine data using SHELXL (e.g., TWIN/BASF commands for twinned crystals) .

Advanced Research Questions

Q. How can mechanistic studies resolve discrepancies in the compound’s oxidation pathways under varying conditions?

Design a kinetic isotope effect (KIE) study using deuterated analogs to distinguish between radical vs. polar mechanisms. Monitor intermediates via in-situ IR spectroscopy (C=O stretch at 1680 cm⁻¹ for quinones) and correlate with DFT-calculated activation energies (B3LYP/6-31G* level) .

Q. What strategies address contradictions in reported biological activity data for derivatives of this compound?

Conduct a meta-analysis of IC₅₀ values across studies, controlling for assay variables (e.g., cell line, incubation time). Validate results via orthogonal assays:

- Enzyme inhibition : Fluorescence polarization for binding affinity.

- Cytotoxicity : MTT assays with EC₅₀ normalization .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Use DFT (M06-2X/def2-TZVP) to calculate frontier molecular orbitals (HOMO/LUMO) and simulate Pd-catalyzed Suzuki-Miyaura couplings. Compare predicted vs. experimental coupling efficiencies (e.g., aryl boronic acid scope) .

Q. What methodologies track the hydrolysis of methoxymethoxy groups in biological systems?

Synthesize a ¹³C-labeled analog (¹³CH₃O groups) and use LC-MS/MS to detect hydrolysis products (e.g., dihydroxy-methylbenzene). Pair with fluorescent probes (BODIPY tags) for real-time tracking in live-cell imaging .

Q. How does steric hindrance from the methyl group influence supramolecular assembly in crystalline phases?

Perform Hirshfeld surface analysis (CrystalExplorer) on XRD data to quantify intermolecular contacts (e.g., C-H···O interactions). Compare packing coefficients with non-methylated analogs using Mercury’s void analysis tools .

Methodological Notes

- SHELX Refinement : For twinned crystals, apply the TWIN/BASF commands in SHELXL to model overlapping domains. Use R1/wR2 convergence criteria (<5%) .

- Metabolic Profiling : Combine microsomal incubation (CYP450 enzymes) with high-resolution MSⁿ fragmentation to map metabolic pathways .

- Data Reproducibility : Archive raw NMR FID/XRD .hkl files in public repositories (e.g., Cambridge Structural Database) with standardized metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.